Cas no 136272-31-6 (5-chloro-1,3-difluoro-2-nitrobenzene)

5-chloro-1,3-difluoro-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1,3-difluoro-2-nitroBenzene
- 2,6-Difluoro-4-chloronitrobenzene
- 4-CHLORO-2,6-DIFLUORONITROBENZENE
- Benzene,5-chloro-1,3-difluoro-2-nitro
- Benzene, 5-chloro-1,3-difluoro-2-nitro-
- CL9019
- AM82884
- DB-346528
- AS-46172
- EN300-7420340
- CS-0113719
- XH0610
- MFCD20039793
- SY244020
- 136272-31-6
- AKOS025404094
- SCHEMBL26790702
- 895-832-1
- 5-chloro-1,3-difluoro-2-nitrobenzene
-
- MDL: MFCD20039793
- インチ: 1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
- InChIKey: SYCSOTAABUJOHB-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C(=C(C=1[H])F)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 192.97400
- どういたいしつりょう: 192.9742123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- PSA: 45.82000
- LogP: 3.04960
5-chloro-1,3-difluoro-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-25g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 25g |
¥1601.0 | 2024-07-18 | |
Apollo Scientific | PC902118-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 1g |
£53.00 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-10g |
5-Chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 98% | 10g |
¥1667 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184359-5g |
5-Chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 98% | 5g |
¥814 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07175-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 95% | 1g |
¥159.0 | 2024-07-18 | |
TRC | C377803-100mg |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | C377803-1g |
4-Chloro-2,6-difluoronitrobenzene |
136272-31-6 | 1g |
$98.00 | 2023-05-18 | ||
Enamine | EN300-7420340-10.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 10.0g |
$341.0 | 2024-05-24 | |
Enamine | EN300-7420340-25.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 25.0g |
$807.0 | 2024-05-24 | |
Enamine | EN300-7420340-50.0g |
5-chloro-1,3-difluoro-2-nitrobenzene |
136272-31-6 | 95% | 50.0g |
$1449.0 | 2024-05-24 |
5-chloro-1,3-difluoro-2-nitrobenzene 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
5-chloro-1,3-difluoro-2-nitrobenzeneに関する追加情報
5-Chloro-1,3-Difluoro-2-Nitrobenzene: A Versatile Compound in Pharmaceutical Research
5-Chloro-1,3-difluoro-2-nitrobenzene, with the chemical identifier CAS No. 136272-31-6, has emerged as a critical compound in the exploration of novel therapeutic strategies. This aromatic heterocyclic molecule features a benzene ring substituted with multiple functional groups, including a nitro group at the 2-position, fluoro groups at the 1 and 3 positions, and a chloro group at the 5-position. The unique combination of these substituents imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry. Recent studies have highlighted its potential applications in the development of anti-inflammatory agents, antiviral compounds, and anticancer therapeutics.
The molecular structure of 5-chloro-1,3-difluoro-2-nitrobenzene is characterized by its planar aromatic core, with the nitro group acting as an electron-withdrawing substituent. This structural feature enhances its reactivity toward electrophilic substitution reactions, a property that has been leveraged in the synthesis of bioactive derivatives. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 2-nitro functionality can modulate the metabolic stability of its derivatives, a critical factor in drug design. Additionally, the fluoro substituents at positions 1 and 3 contribute to the compound's hydrophobicity, which may influence its membrane permeability and cellular uptake.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-chloro-1,3-difluoro-2-nitrobenzene through catalytic nitration and chlorination processes. A 2023 report in Organic & Biomolecular Chemistry described a green synthesis route using microwave-assisted protocols, which significantly reduced reaction times and solvent usage. This approach aligns with current trends in sustainable chemistry, emphasizing the importance of environmentally friendly manufacturing techniques. The ability to synthesize this compound under mild conditions has expanded its utility in pharmaceutical research, particularly in the context of high-throughput screening campaigns.
The pharmacological potential of 5-chloro-1,3-difluoro-2-nitrobenzene is being actively explored for its ability to modulate intracellular signaling pathways. A 2023 study in Drug Discovery Today highlighted its interaction with the NF-κB pathway, a key regulator of inflammation. Researchers observed that derivatives of this compound could inhibit the activation of NF-κB, suggesting potential applications in the treatment of autoimmune disorders. Furthermore, the nitro group's ability to generate reactive nitrogen species has been linked to its antiviral activity, as demonstrated in a 2023 preclinical study against herpes simplex virus (HSV). These findings underscore the compound's versatility in targeting multiple disease mechanisms.
In the realm of anticancer research, 5-chloro-1,3-difluoro-2-nitrobenzene has shown promise as a scaffold for developing targeted therapies. A 2023 article in Cancer Research described its use in the design of tyrosine kinase inhibitors, where the fluoro substituents enhance the binding affinity to ATP-binding sites. This structural optimization has led to the discovery of compounds with improved potency and reduced off-target effects. Additionally, the chloro group's electron-withdrawing nature has been exploited to fine-tune the metabolic profile of these derivatives, ensuring prolonged therapeutic action.
The compound's role in drug development is further supported by its compatibility with diverse functionalization strategies. A 2023 review in Chemical Reviews outlined the potential of 5-chloro-1,3-difluoro-2-nitrobenzene as a platform for creating prodrugs, where the nitro group can be selectively reduced to yield active metabolites. This property is particularly advantageous for improving the bioavailability of poorly soluble compounds. Moreover, the fluoro substituents have been shown to enhance the compound's stability in biological systems, reducing degradation by metabolic enzymes.
Despite its promising applications, challenges remain in optimizing the therapeutic index of 5-chloro-1,3-difluoro-2-nitrobenzene derivatives. A 2023 study in Toxicology and Applied Pharmacology emphasized the need to balance its anti-inflammatory effects with potential cytotoxicity, particularly at high concentrations. Ongoing research focuses on modifying the fluoro and chloro substituents to enhance selectivity and minimize adverse effects. These efforts are critical for translating the compound's potential into clinical applications.
In conclusion, 5-chloro-1,3-difluoro-2-nitrobenzene represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity profile have positioned it as a valuable scaffold for the development of novel therapeutics. As research continues to uncover its pharmacological potential, this compound is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.
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